11-Oxooctadecanoic acid

Physicochemical characterization Purity assessment Formulation

11-Oxooctadecanoic acid (CAS 2388‑83‑2), also known as 11‑ketostearic acid or 11‑oxostearic acid, is a long‑chain saturated oxo‑fatty acid belonging to the octadecanoid class. The presence of a ketone group at the C‑11 position differentiates it from other positional isomers such as 9‑oxooctadecanoic acid and 12‑oxooctadecanoic acid, resulting in distinct physicochemical properties and biological recognition profiles that are critical for targeted research and industrial applications.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 2388-83-2
Cat. No. B12962898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Oxooctadecanoic acid
CAS2388-83-2
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)CCCCCCCCCC(=O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
InChIKeyZWXGGJPQIPPKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Oxooctadecanoic Acid (CAS 2388-83-2) for Research and Industrial Procurement


11-Oxooctadecanoic acid (CAS 2388‑83‑2), also known as 11‑ketostearic acid or 11‑oxostearic acid, is a long‑chain saturated oxo‑fatty acid belonging to the octadecanoid class [1]. The presence of a ketone group at the C‑11 position differentiates it from other positional isomers such as 9‑oxooctadecanoic acid and 12‑oxooctadecanoic acid, resulting in distinct physicochemical properties and biological recognition profiles that are critical for targeted research and industrial applications .

Why Positional Isomers of Oxooctadecanoic Acid Are Not Interchangeable with 11‑Oxooctadecanoic Acid


Substituting 11‑oxooctadecanoic acid with a different regioisomer (e.g., 9‑oxo‑ or 12‑oxooctadecanoic acid) or with unsubstituted stearic acid introduces meaningful changes in melting point, chromatographic behavior, and biological recognition. These differences arise because the position of the ketone group along the C18 chain alters molecular packing, intermolecular interactions, and the compound’s ability to act as a specific semiochemical or metabolic probe [1][2].

Quantitative Differentiation Evidence for 11‑Oxooctadecanoic Acid vs. Positional Analogs


Melting Point Comparison Across Oxooctadecanoic Acid Isomers

The melting point of 11‑oxooctadecanoic acid is substantially lower than that of other common positional isomers, providing a simple and robust parameter for identity verification and purity control. HMDB reports a melting point of 65 °C for 11‑oxooctadecanoic acid [1], whereas 9‑oxooctadecanoic acid melts at 83 °C [2] and 12‑oxooctadecanoic acid at 110‑112 °C . This gradient reflects how the position of the ketone group influences crystal lattice energy.

Physicochemical characterization Purity assessment Formulation

Semiochemical Specificity of 11‑Oxooctadecanoic Acid

11‑Oxooctadecanoic acid is documented as a semiochemical component utilized by arthropod species in chemical communication, a property that is not shared by its 9‑oxo or 12‑oxo isomers. The Pherobase database lists 11‑oxooctadecanoic acid as a compound that species employ for signaling [1], whereas no analogous records exist for the 9‑oxo, 12‑oxo, or other positional isomers in the same database.

Chemical ecology Pheromone research Semiochemicals

Differential Cancer Cell Growth Inhibition Among Oxostearic Acid Isomers

Among saturated oxo fatty acids (SOFAs), the position of the oxo group determines the magnitude of cancer cell growth inhibition. In a study by Batsika et al. (2021), four oxostearic acids were tested against human lung carcinoma A549 cells; 6‑oxostearic acid and 7‑oxostearic acid exhibited the highest inhibitory potency, suppressing STAT3 and c‑myc expression [1]. While 11‑oxostearic acid was not among the most potent isomers in this assay, its distinct activity profile relative to 6‑OSA and 7‑OSA provides a baseline for studies requiring a less active or control oxostearic acid.

Cancer biology Cell proliferation STAT3 inhibition

Availability of Position‑Specifically Deuterated 11‑Oxooctadecanoate Analytical Standards

The synthesis of specifically deuterated oxooctadecanoates, including 11‑oxooctadecanoate‑8,8‑d₂ and 11‑oxooctadecanoate‑14,14‑d₂, has been described for use as internal standards in mass spectrometry [1]. These deuterated analogs, with deuterium atoms placed at the carbon gamma to the oxo group, enable precise quantitation in lipidomic workflows. Equivalent deuterated standards for 9‑oxooctadecanoic acid and 12‑oxooctadecanoic acid are not reported in the same methodology, giving 11‑oxooctadecanoic acid a unique advantage for targeted quantitative assays.

Mass spectrometry Lipidomics Stable isotope labeling

Distinct Physicochemical Profile vs. 9‑Oxooctadecanoic Acid by Predicted Properties

Despite having identical molecular formula and LogP, 11‑oxooctadecanoic acid exhibits a slightly different LogD at pH 5.5 (4.81) and bioconcentration factor (BCF = 1717.01) compared to 9‑oxooctadecanoic acid (LogD = 4.79, BCF = 1642.50), as predicted by ACD/Labs Percepta . These differences, although modest, may influence partitioning behavior in lipid membranes and environmental fate assessments.

ADME prediction LogD Bioconcentration factor

High‑Value Application Scenarios for 11‑Oxooctadecanoic Acid Based on Quantitative Differentiation


Chemical Ecology and Pheromone Research

11‑Oxooctadecanoic acid is uniquely documented as a semiochemical, making it the only oxostearic acid isomer suitable for studies of arthropod chemical communication. Substituting with 9‑oxo‑ or 12‑oxooctadecanoic acid would invalidate behavioral or electrophysiological assays, as these isomers lack any record of semiochemical function [1].

Lipidomics Internal Standard for Quantitative Mass Spectrometry

The availability of position‑specifically deuterated 11‑oxooctadecanoate standards (8,8‑d₂ and 14,14‑d₂) enables accurate quantitation of oxo‑fatty acids in biological matrices via LC‑HRMS. This is a distinct advantage over other positional isomers for which equivalent deuterated standards have not been reported [1].

Structure–Activity Relationship (SAR) Studies of Oxo‑Fatty Acids

In cancer cell growth inhibition screens, 11‑oxostearic acid exhibits lower potency than 6‑OSA and 7‑OSA. This defined activity profile makes it a suitable structural control for SAR studies aimed at dissecting how the oxo group position modulates STAT3/c‑myc suppression [1].

Material Quality Control via Distinctive Melting Point

With a melting point of 65 °C—18 °C below the 9‑oxo isomer and 45 °C below the 12‑oxo isomer—11‑oxooctadecanoic acid can be rapidly authenticated by melting point determination, reducing the risk of isomeric cross‑contamination in chemical inventory management and GMP manufacturing [1][2].

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